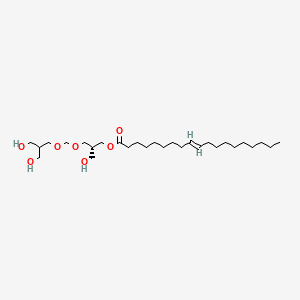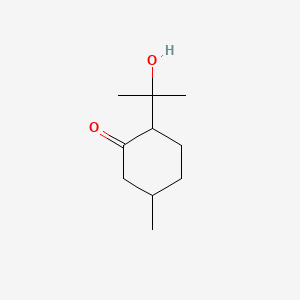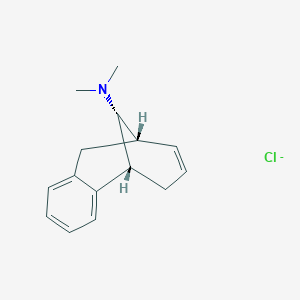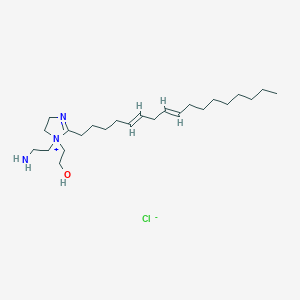
1-(2-Aminoethyl)-2-(5,8-heptadecadienyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminoethyl)-2-(5,8-heptadecadienyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium chloride is a complex organic compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring both amino and hydroxyethyl groups, makes it a subject of interest for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethyl)-2-(5,8-heptadecadienyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium chloride typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Aminoethyl Group: This step can be achieved through nucleophilic substitution reactions, where an appropriate aminoethyl halide reacts with the imidazole ring.
Attachment of the Heptadecadienyl Chain: The heptadecadienyl chain can be introduced via a Grignard reaction or other organometallic coupling reactions.
Quaternization: The final step involves the quaternization of the imidazole nitrogen with a suitable alkylating agent, such as ethyl chloride, to form the imidazolium salt.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Aminoethyl)-2-(5,8-heptadecadienyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium chloride can undergo various chemical reactions, including:
Oxidation: The amino and hydroxyethyl groups can be oxidized to form corresponding oxo derivatives.
Reduction: The imidazolium ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aminoethyl and hydroxyethyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole ketones, while reduction could produce dihydroimidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a catalyst or intermediate in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as ionic liquids and polymers.
Mecanismo De Acción
The mechanism of action of 1-(2-Aminoethyl)-2-(5,8-heptadecadienyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium chloride involves its interaction with specific molecular targets. The amino and hydroxyethyl groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various pathways. The imidazolium ring can interact with nucleic acids and proteins, potentially disrupting their normal functions.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Aminoethyl)-3-methylimidazolium chloride: Similar structure but with a methyl group instead of the heptadecadienyl chain.
1-(2-Hydroxyethyl)-3-methylimidazolium chloride: Contains a hydroxyethyl group but lacks the aminoethyl and heptadecadienyl groups.
1-(2-Aminoethyl)-2-methylimidazolium chloride: Similar to the target compound but with a methyl group instead of the heptadecadienyl chain.
Uniqueness
1-(2-Aminoethyl)-2-(5,8-heptadecadienyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium chloride is unique due to its combination of amino, hydroxyethyl, and heptadecadienyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
85455-61-4 |
|---|---|
Fórmula molecular |
C24H46ClN3O |
Peso molecular |
428.1 g/mol |
Nombre IUPAC |
2-[1-(2-aminoethyl)-2-[(5E,8E)-heptadeca-5,8-dienyl]-4,5-dihydroimidazol-1-ium-1-yl]ethanol;chloride |
InChI |
InChI=1S/C24H46N3O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-26-19-21-27(24,20-18-25)22-23-28;/h9-10,12-13,28H,2-8,11,14-23,25H2,1H3;1H/q+1;/p-1/b10-9+,13-12+; |
Clave InChI |
OUDFWMPRTYJCHS-VQAVTKLKSA-M |
SMILES isomérico |
CCCCCCCC/C=C/C/C=C/CCCCC1=NCC[N+]1(CCN)CCO.[Cl-] |
SMILES canónico |
CCCCCCCCC=CCC=CCCCCC1=NCC[N+]1(CCN)CCO.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7,21-dichloro-6-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.017,25.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,18(23),19,21,24,26(30),27-tridecaene-11,16-dione](/img/structure/B12712532.png)
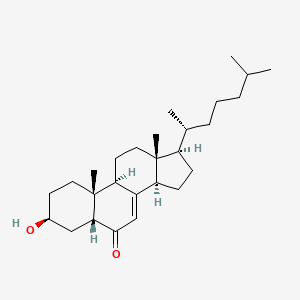
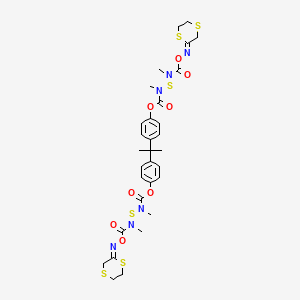
![(E)-but-2-enedioic acid;8-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12712550.png)


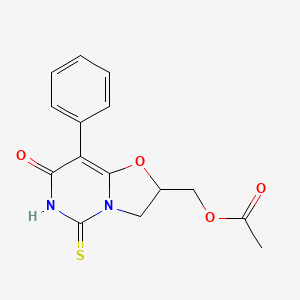
![2-ethyl-5-(5-fluoro-1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12712581.png)
